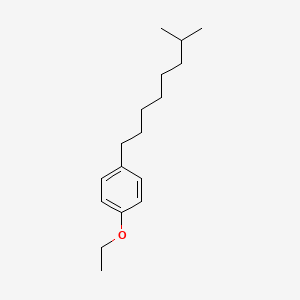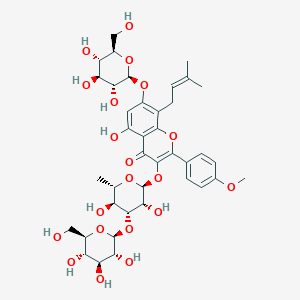
Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate
概要
説明
Molecular Structure Analysis
The InChI code for Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is 1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, I could not find more detailed physical and chemical properties from the web search results.科学的研究の応用
Synthesis and Antibacterial Activity
Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is involved in the synthesis of various compounds with antibacterial properties. For instance, Al-Adiwish et al. (2012) demonstrated the synthesis of thiophenes using related piperidine structures, highlighting their potential in creating antibacterial agents. These synthesized compounds were characterized and tested for antibacterial activities, suggesting the role of this compound derivatives in pharmaceutical chemistry (Al-Adiwish et al., 2012).
Electrochemical Oxidation and Organic Synthesis
The compound also plays a role in the electrochemical oxidation processes. Elinson et al. (2006) investigated the indirect electrochemical oxidation of 1-N-substituted piperidin-4-ones, which are closely related to this compound. This research highlights its application in organic synthesis, specifically in the production of α-hydroxyketals and other organic compounds (Elinson et al., 2006).
Anticancer Agent Synthesis
In the field of cancer research, this compound derivatives are investigated for their potential as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research indicates the compound's relevance in developing new treatments for cancer (Rehman et al., 2018).
Pharmaceutical Applications
This compound also has potential in various pharmaceutical applications. Huber et al. (2012) outlined the development of a sodium hydrogen exchanger inhibitor starting from a compound structurally related to this compound. This work underscores its relevance in drug development, particularly for heart failure treatment (Huber et al., 2012).
Safety and Hazards
作用機序
Pharmacokinetics
It has been suggested that it has high gi absorption . Its lipophilicity and water solubility could influence its absorption and distribution in the body .
Action Environment
The action, efficacy, and stability of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its water solubility suggests that it could be stable in aqueous environments .
生化学分析
Cellular Effects
The effects of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to specific receptors or interacting with signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by influencing transcription factors or epigenetic modifications, thereby altering the expression of specific genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes or receptors, leading to changes in their activity or function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation or other factors. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound in research settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal cellular functions. Threshold effects have been identified in studies, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall activity within the cell .
特性
IUPAC Name |
sodium;1-prop-2-enoylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.Na/c1-2-8(11)10-5-3-7(4-6-10)9(12)13;/h2,7H,1,3-6H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKNPJXQZZEAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-89-3 | |
| Record name | sodium 1-(prop-2-enoyl)piperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


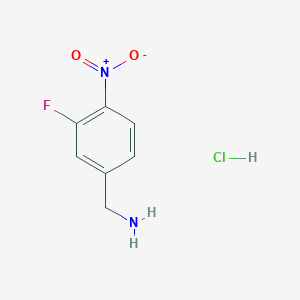

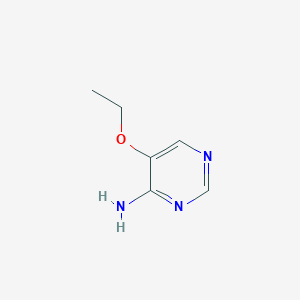
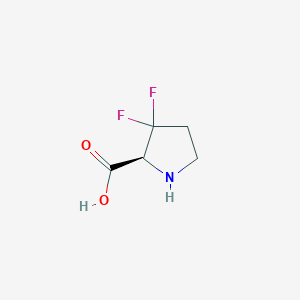
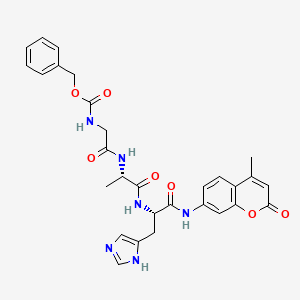



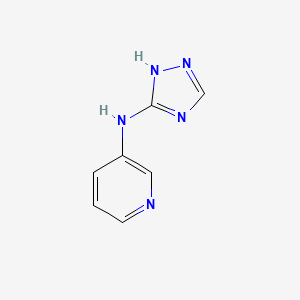
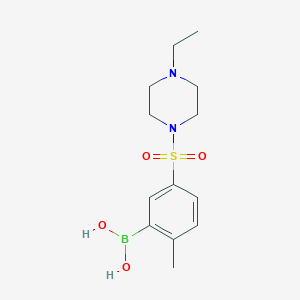

![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)
